molecular formula C9H13NO B8477217 (2-Ethyl-6-methyl-pyridin-4-yl)-methanol CAS No. 945463-92-3

(2-Ethyl-6-methyl-pyridin-4-yl)-methanol

Cat. No. B8477217
Key on ui cas rn: 945463-92-3
M. Wt: 151.21 g/mol
InChI Key: PSNJYIOQENZTFD-UHFFFAOYSA-N
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Patent
US08178562B2

Procedure details

A solution of crude (2-ethyl-6-methyl-pyridin-4-yl)-methanol (453.6 mg, 3 mmol) in DCM (30 mL) and MnO2 (2.6 g, 30 mmol) is added. The mixture is stirred at rt for 15 h, filtered and evaporated (130 mbar, 45° C.) to give crude 2-ethyl-6-methyl-pyridine-4-carbaldehyde (0.48 g); 1H NMR (CDCl3): δ 10.02 (s, 1H), 7.37 (s, 2H), 2.89 (q, J=7.6 Hz, 2H), 2.64 (s, 3H), 1.33 (t, J=7.6 Hz, 3H).
Quantity
453.6 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([CH2:9][OH:10])[CH:6]=[C:5]([CH3:11])[N:4]=1)[CH3:2]>C(Cl)Cl.O=[Mn]=O>[CH2:1]([C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[C:5]([CH3:11])[N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
453.6 mg
Type
reactant
Smiles
C(C)C1=NC(=CC(=C1)CO)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.6 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated (130 mbar, 45° C.)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)C1=NC(=CC(=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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